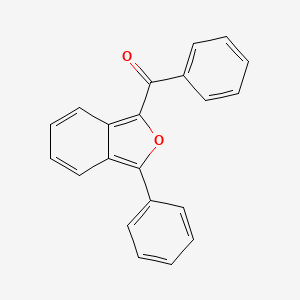
Phenyl(3-phenyl-2-benzofuran-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(3-phenyl-2-benzofuran-1-yl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-phenyl-2-benzofuran-1-yl)methanone typically involves the condensation of benzofuran derivatives with phenylmethanone. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing benzofuran derivatives . The reaction conditions often involve the use of catalysts such as potassium carbonate and solvents like ethyl alcohol, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Phenyl(3-phenyl-2-benzofuran-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols .
Scientific Research Applications
Phenyl(3-phenyl-2-benzofuran-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Phenyl(3-phenyl-2-benzofuran-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This makes it effective in dealing with conditions such as paroxysmal supraventricular tachycardia and premature ventricular contractions .
Comparison with Similar Compounds
Phenyl(3-phenyl-2-benzofuran-1-yl)methanone can be compared with other benzofuran derivatives such as:
Amiodarone: Known for its antiarrhythmic properties.
Angelicin: Used in the treatment of skin diseases like psoriasis.
Bergapten: Studied for its potential anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its specific uses and effects .
Properties
CAS No. |
62423-27-2 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
phenyl-(3-phenyl-2-benzofuran-1-yl)methanone |
InChI |
InChI=1S/C21H14O2/c22-19(15-9-3-1-4-10-15)21-18-14-8-7-13-17(18)20(23-21)16-11-5-2-6-12-16/h1-14H |
InChI Key |
XVXKWSOXHUOBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















